molecular formula C10H13N7O3 B2890198 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034539-27-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2890198
CAS RN: 2034539-27-8
M. Wt: 279.26
InChI Key: QUDMBSFEFZRSQL-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a compound used in peptide synthesis .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . In one study, 1,3,5-triazine–1,2,4-triazine hybrids were synthesized and their structures were confirmed by IR, NMR, and high-resolution mass spectra .


Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .


Chemical Reactions Analysis

DMTMM is used for amide coupling, one of the most common reactions in organic chemistry . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .


Physical And Chemical Properties Analysis

DMTMM is a solid substance with a melting point of 202-207 °C .

Scientific Research Applications

Development of Carboxymethyl Cellulose (CMC) Films for Food Packaging

This compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of this compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Pharmaceutical Intermediate

It is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of pharmaceuticals as they are the building blocks used in the production process.

Activating Carboxylic Acids in Solution

This compound is used as a reagent for activating carboxylic acids in solution . This is a crucial step in many chemical reactions, particularly in the synthesis of various organic compounds.

Solid Phase Peptide Synthesis

It is used in solid phase peptide synthesis . Solid phase peptide synthesis is a method used to produce peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research and drug development.

Condensation of Carboxylic Acids and Amines

This compound can be used as a condensing agent for the condensation of carboxylic acids and amines to the corresponding amides . This reaction is fundamental in organic chemistry and is used in the synthesis of a wide range of compounds.

Esterification of Carboxylic Acids with Alcohols

It can be used for the esterification of carboxylic acids with alcohols to the corresponding esters . Esters are commonly used in a variety of products, including plastics, resins, perfumes, and pharmaceuticals.

Safety and Hazards

DMTMM is labeled with the signal word “Danger” and has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The influence of different wt % of DMTMM and glycerol on the physical-mechanical properties of CMC films was investigated .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDMBSFEFZRSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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